molecular formula C10H14N4 B2463420 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile CAS No. 21254-04-6

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2463420
CAS No.: 21254-04-6
M. Wt: 190.25
InChI Key: PTAATKSPVKTECF-UHFFFAOYSA-N
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Description

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an amino group at the 5th position, a cyclohexyl group at the 1st position, and a carbonitrile group at the 4th position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile can be achieved through a multicomponent reaction involving the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, facile, one-pot, multicomponent protocol has been developed using alumina–silica-supported manganese dioxide as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This method provides high yields (86–96%) and is environmentally benign due to the use of green solvents and heterogeneous catalysts .

Industrial Production Methods

Industrial production methods for this compound typically involve similar multicomponent reactions, with optimizations for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards for safety, cost-effectiveness, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties.

Biological Activity

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS No. 21254-04-6) is a pyrazole derivative recognized for its diverse biological activities and potential therapeutic applications. This compound features an amino group at the 5th position, a cyclohexyl group at the 1st position, and a carbonitrile group at the 4th position of the pyrazole ring, contributing to its unique chemical properties. This article explores its biological activity, mechanisms of action, and research findings.

This compound is primarily characterized by:

  • Chemical Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • Structure :
    5 Amino 1 cyclohexyl 1H pyrazole 4 carbonitrile\text{5 Amino 1 cyclohexyl 1H pyrazole 4 carbonitrile}

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site, preventing substrate interaction and catalytic activity. Additionally, it may modulate signaling pathways by influencing receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibition of cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Inhibition (%)
HepG2 (Liver)5.254.25
HeLa (Cervical)7.338.44
NCI-H23 (Lung)<0.5>90
HCT-15 (Colon)<0.5>90

These results indicate that the compound effectively inhibits cancer cell growth while exhibiting minimal toxicity to normal cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages:

Treatment Concentration (mM)TNF-alpha Inhibition (%)
150
1097.7

This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .

Enzyme Inhibition

This compound exhibits notable enzyme inhibitory activity:

Enzyme TargetIC50 (µM)
BACE-10.38
BuChE0.08
MAO-B2.42

These findings indicate that the compound could be beneficial in treating neurodegenerative diseases by inhibiting enzymes involved in amyloid-beta aggregation and cholinergic dysfunction .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Study on Liver Cancer Cells : A study assessed the cytotoxicity of various pyrazole derivatives, including our compound, on HepG2 cells, revealing a significant reduction in cell viability at low concentrations .
  • Inflammation Model : In a model of acute inflammation induced by LPS in mice, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls .
  • Neuroprotection : Research indicated that derivatives similar to this compound demonstrated protective effects against oxidative stress in neuronal cells, suggesting potential applications in neuroprotection .

Properties

IUPAC Name

5-amino-1-cyclohexylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h7,9H,1-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAATKSPVKTECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

First ethoxymethylenemalononitrile (2.43 g, 19.9 mmol) and then 8 ml of triethylamine are added to a solution of cyclohexylhydrazine hydrochloride (3 g, 19.9 mmol) in 36 ml of ethanol at room temperature. The mixture is refluxed for 20 min and then cooled. The solvent is stripped off in a rotary evaporator, and the residue is taken up in DCM, washed with aqueous sodium bicarbonate solution, dried over sodium sulfate, filtered and concentrated in vacuo. The crude product is chromatographed on silica gel (mobile phase: dichloromethane/methanol 0-10%).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To cyclohexylhydrazine hydrochloride (7.52 g, 50 mmol) generated above in 500 mL absolute ethanol was added sodium methoxide (Aldrich, 2.7 g, 50 mmol). The mixture was stirred briefly and ethoxymethylmalononitrile (Acros, 6.11 g, 50 mmol) was added in small portions over twenty minutes. The reaction mixture was then heated at 70° C. under argon overnight. On cooling, the reaction was concentrated and subjected to flash chromatography on silica gel (1:1 hexane:ethyl acetate) affording 6.3 g (66%) of a light brown solid. Compound 8: mp 99-103° C.; MS (ES+ calculated: 190.25; found: 191.15 M+H). HPLC (97% purity, retention time 11.135 minutes—Method A); 1H NMR (400 MHz, DMSO-d6) δ 7.50 (s, 1H), 6.49 (br s, 2H), 4.02 (m, 1H), 1.80-1.10 (m, 10H).
Quantity
7.52 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
6.11 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
66%

Synthesis routes and methods III

Procedure details

Alternate Synthesis of Compound 8: Cyclohexanone (Acros, 19.6 g, 200 mmol) and tert-butylcarbazate (Acros, 26.4 g, 200 mmol) were combined in 350 mL dry hexane and stirred under argon for ½ hour. The mixture was then subjected to reflux temperature for 1.5 hours and permitted to cool to room temperature. A white solid formed on cooling which was removed by filtration and dried in vacuo—40.31 g (95%): mp 147-149° C.; MS (ES+ calculated: 212.29; found: 235.05 M+Na). 1H NMR (400 MHz, DMSO-d6) δ 9.47 (br s, 1H), 2.27 (m, 2H), 2.16 (m, 2H), 1.52 (m, 2H), 1.59 (m, 4H), 1.42 (s, 9H). t-Butylcarboxycyclohexanone hydrazone generated above (40.02 g, 189 mmol) was dissolved in a mixture of 175 mL tetrahydrofuran and 225 mL anhydrous methanol. Sodium cyanoborohydride (Acros, 14.3 g, 227 mmol) was added in portions over ten minutes and the mixture was stirred under argon overnight at room temperature. 135 mL of 6N hydrochloric acid were then added dropwise and the mixture was refluxed for one hour. The reaction was permitted to cool to room temperature and a white solid was removed by filtration. The mother liquor was concentrated and residual water was removed by azeotroping with ethanol on a rotary evaporator (3×100 mL). The mixture was concentrated to dryness and was taken up into hot isopropanol (˜300 mL). The solid that was present was removed by filtration and the mother liquor was concentrated to ½ volume at which point an equal volume of ethyl ether was added. This caused cyclohexylhydrazine hydrochloride to precipitate as a white solid. Yield (20.0 g, 93%). To cyclohexylhydrazine hydrochloride (7.52 g, 50 mmol) generated above in 500 mL absolute ethanol was added sodium methoxide (Aldrich, 2.7 g, 50 mmol). The mixture was stirred briefly and ethoxymethylmalononitrile (Acros, 6.11 g, 50 mmol) was added in small portions over twenty minutes. The reaction mixture was then heated at 70° C. under argon overnight. On cooling, the reaction was concentrated and subjected to flash chromatography on silica gel (1:1 hexane: ethyl acetate) affording 6.3 g (66%) of a light brown solid. Compound 8: mp 99-103° C.; MS (ES+ calculated: 190.25; found: 191.15 M+H). HPLC (97% purity, retention time 11.135 minutes—Method A); 1H NMR (400 MHz, DMSO-d6) δ 7.50 (s, 1H), 6.49 (br s, 2H), 4.02 (m, 1H), 1.80-1.10 (m, 10 H).
[Compound]
Name
Compound 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Three
Quantity
26.4 g
Type
reactant
Reaction Step Four
Quantity
14.3 g
Type
reactant
Reaction Step Five
Quantity
135 mL
Type
reactant
Reaction Step Six
Quantity
7.52 g
Type
reactant
Reaction Step Seven
Name
sodium methoxide
Quantity
2.7 g
Type
reactant
Reaction Step Eight
Quantity
6.11 g
Type
reactant
Reaction Step Nine
Quantity
350 mL
Type
solvent
Reaction Step Ten
Yield
66%

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